1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine
Description
1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine is a piperazine derivative featuring two 5-chloro-2-methoxybenzenesulfonyl substituents at the 1,4-positions of the piperazine ring. Its molecular formula is C₁₈H₂₀Cl₂N₂O₆S₂, with a molecular weight of 494.04 g/mol (calculated). The sulfonyl (-SO₂) groups are strong electron-withdrawing moieties, while the methoxy (-OCH₃) and chloro (-Cl) substituents contribute to its hydrophobicity and steric profile.
Properties
IUPAC Name |
1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGMPRNKTQUOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine typically involves the reaction of piperazine with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.
Chemical Reactions Analysis
Acylation
Piperazine’s amine groups undergo acylation with acyl halides or acid anhydrides, forming amide derivatives. This reaction introduces functional groups for further modification.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Acylation | Acyl halides, base (e.g., Et₃N) | Organic solvent (e.g., DCM), RT | Amide derivatives |
Example : Reaction with benzoyl chloride yields N,N-diacylpiperazine derivatives .
Alkylation
The piperazine core reacts with alkyl halides to form N-alkyl derivatives, expanding the compound’s structural diversity.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Organic solvent (e.g., DCM), RT | N-alkyl piperazine derivatives |
Example : Alkylation with methyl iodide produces methyl-substituted piperazine derivatives .
N-Oxidation
Piperazine undergoes N-oxidation using oxidizing agents like hydrogen peroxide or peracids, forming stable N-oxide derivatives.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| N-Oxidation | H₂O₂ or peracids (e.g., mCPBA) | Acidic/neutral conditions | Piperazine N-oxide derivatives |
Example : Oxidation with mCPBA yields N-oxide derivatives with altered reactivity .
Coordination Chemistry
The compound acts as a ligand, coordinating with metal ions to form complexes. This property is exploited in catalytic and electronic applications.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Coordination | Metal ions (e.g., Cd²⁺, Co³⁺) | Varies by metal | Metal-piperazine complexes |
Example : Cadmium complexes exhibit unique structural and optical properties .
Substitution Reactions
While not explicitly detailed in the provided sources, the chloro substituents on the aromatic rings may undergo nucleophilic aromatic substitution under specific conditions (e.g., high-temperature reactions with strong nucleophiles). This aligns with general aromatic chemistry principles, though direct evidence from the reviewed materials is limited .
Biological Implications
Though beyond the scope of chemical reactions, related piperazine derivatives (e.g., sulfonamide analogs) exhibit enzyme inhibition (e.g., dihydropteroate synthase), highlighting their potential therapeutic applications .
References : EvitaChem. (2025). 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine. US Patent US20040092529A1. (2003). Methods of using piperazine derivatives. Science.gov. (2018). Piperazines: Topics by Science.gov. PMC. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 protease. AJPP. (n.d.). Synthesis, Characterization.... Ambeed.com. (n.d.). Reactions of Piperazines.
Scientific Research Applications
Medicinal Chemistry
1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine has been investigated for its potential anticancer and antimicrobial properties. Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 and MCF10A cells.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against breast cancer cells, demonstrating that it reduced cell viability significantly when compared to established chemotherapeutics like doxorubicin (DOX). The compound showed lower toxicity towards healthy cells while maintaining efficacy against cancerous cells .
The compound has been explored for its biological activities , particularly in inhibiting specific enzymes and receptors involved in disease pathways. The mechanism of action is believed to involve interaction with molecular targets that regulate cell proliferation and apoptosis.
Table 1: Biological Activity Overview
| Activity Type | Target | Observed Effect |
|---|---|---|
| Anticancer | MCF7 cells | Reduced viability by 29% at 50 µM |
| Antimicrobial | Various | Moderate to good activity against bacteria |
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in the development of novel compounds with enhanced biological activities.
Synthesis Example:
The compound can be synthesized through the reaction of piperazine with 5-chloro-2-methoxybenzoyl chloride in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the reaction.
Industrial Applications
Beyond its research applications, this compound has potential uses in the development of new materials and chemical processes. Its unique properties may lead to innovations in pharmaceuticals and other industrial applications.
Summary
This compound represents a promising compound in scientific research with diverse applications ranging from medicinal chemistry to organic synthesis. Ongoing studies continue to uncover its potential benefits and mechanisms of action, making it a valuable asset in the quest for new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Comparisons
Structural and Electronic Effects Sulfonyl vs. Benzoyl Groups: The target compound’s sulfonyl groups (-SO₂) are more electron-withdrawing than benzoyl (-CO) groups in 1,4-bis(5-chloro-2-isobutoxybenzoyl)piperazine . This difference may enhance stability and influence receptor binding in pharmacological applications. Methoxy vs.
Pharmacological Activity Antifungal Activity: 1,4-Bis(bicyclic monoterpene ethyl)piperazine exhibits antifungal properties due to its bulky bicyclic substituents, which may disrupt fungal membrane integrity . The target compound’s sulfonyl groups could offer a different mechanism, such as enzyme inhibition. Antitumor Activity: Dithiocarbamate derivatives like 1,4-bis(3-(amino-dithiocarboxy)propionyl)piperazine show potent activity against HL-60 leukemia cells (90% inhibition at 10 µM) . The target compound’s sulfonyl groups may similarly interact with cellular thiols but require validation.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (494.04 g/mol) is lighter than 1,4-bis(5-chloro-2-isobutoxybenzoyl)piperazine (507.45 g/mol) but heavier than the bicyclic derivative (354.57 g/mol). Its sulfonyl groups may improve water solubility compared to lipophilic analogs.
Synthetic Methods Reflux Conditions: 1,4-Bis(bicyclic monoterpene ethyl)piperazine is synthesized via refluxing piperazine with nopol mesylate in acetonitrile , whereas dithiocarbamate derivatives are prepared through aminodithiocarboxylate reactions . The target compound’s synthesis would likely involve sulfonylation under similar reflux conditions.
Table 2: Pharmacological Activity Comparison
Biological Activity
1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine (CAS No. 332388-60-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine core substituted with two 5-chloro-2-methoxybenzenesulfonyl groups. This unique structure may contribute to its biological properties, such as enzyme inhibition and potential anticancer activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it may act on proteases critical for tumor growth and metastasis.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to cell death or reduced viability in cancerous cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. For example, derivatives containing sulfonamide groups have shown enhanced cytotoxicity compared to their unsaturated counterparts .
- Antimicrobial Properties : Piperazine derivatives have been noted for their antimicrobial activities against a range of pathogens. The sulfonyl group is believed to enhance this activity by increasing the lipophilicity of the compound, allowing better membrane penetration .
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of piperazine derivatives on MCF7 cells, compounds structurally similar to this compound were evaluated for their ability to inhibit cell growth. Results indicated that at concentrations of 10 µM and higher, significant reductions in cell viability were observed. The study concluded that the presence of chlorine substituents was crucial for enhancing anticancer activity .
Case Study 2: Enzyme Inhibition
A molecular docking study revealed that piperazine derivatives can effectively inhibit human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The binding affinity of these compounds was assessed using computational methods, showing promising results for potential therapeutic applications in Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperazine scaffold significantly impact biological activity:
| Compound | Substituents | Biological Activity |
|---|---|---|
| A | No chlorine | Low cytotoxicity |
| B | One chlorine | Moderate activity |
| C | Two chlorines | High cytotoxicity |
The presence of two chlorine atoms on the aromatic rings has been correlated with increased cytotoxic effects against cancer cell lines .
Q & A
Q. What are the key steps in synthesizing 1,4-Bis(5-chloro-2-methoxybenzenesulfonyl)piperazine?
- Methodological Answer : Synthesis typically involves sequential sulfonylation of the piperazine core. First, piperazine is reacted with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The reaction is monitored via TLC to ensure complete bis-sulfonylation. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Critical parameters include maintaining anhydrous conditions and stoichiometric control to avoid mono-substituted byproducts .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm the structure by identifying aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ ~3.8 ppm), and piperazine backbone signals (δ 3.1–3.5 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1150 cm⁻¹ (sulfonyl S=O stretch) and ~1250 cm⁻¹ (C-O-C stretch from methoxy groups) validate functional groups.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform or dichloromethane. Solubility is tested via the shake-flask method: excess compound is agitated in solvent at 25°C for 24 hours, followed by filtration and gravimetric analysis. Solubility profiles guide solvent selection for reactions (e.g., DMSO for biological assays) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Similar to structurally related sulfonated piperazines, wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of fine particulates. Avoid contact with oxidizers (risk of toxic gas release). Store in airtight containers at 2–8°C. Emergency procedures for skin contact include rinsing with water for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfonylation.
- Solvent Selection : Anhydrous THF or dichloromethane minimizes hydrolysis of sulfonyl chloride.
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation.
- Workup : Sequential washes with 1M HCl (to remove unreacted sulfonyl chloride) and saturated NaHCO₃ (to neutralize acids) improve purity. Yield optimization studies suggest a 70–80% range under ideal conditions .
Q. What crystallographic techniques are used to determine its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/water solution. Data collection at 100 K using Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. Software like SHELX refines the structure, confirming the piperazine chair conformation and sulfonyl group geometry. Cambridge Structural Database (CSD) deposition provides reference data (e.g., CCDC 1407713 for analogous compounds) .
Q. How does the compound interact with biological macromolecules?
- Methodological Answer : Molecular docking studies (AutoDock Vina) predict binding to DNA G-quadruplexes via π-alkyl interactions (4.91 Å) and hydrogen bonds (2.18–2.51 Å) with guanine residues. Surface plasmon resonance (SPR) assays quantify binding affinity (KD ~10⁻⁶ M). In vitro, the compound inhibits topoisomerase II activity at 50 µM, assessed via gel electrophoresis .
Q. What methods are used to assess its stability under various conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (hydrolytic stability), 40°C/75% RH (thermal/humidity), and UV light (photostability). Monitor degradation via HPLC-MS.
- Kinetic Stability : Arrhenius plots (ln k vs. 1/T) predict shelf life at 25°C.
- Solid-State Stability : Differential scanning calorimetry (DSC) detects polymorphic transitions above 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
